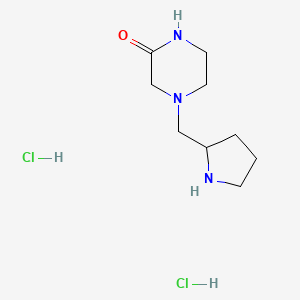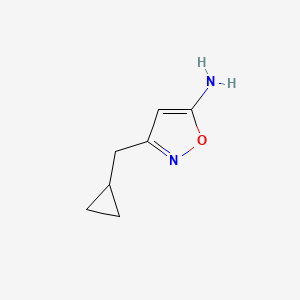
Dihidrocloruro de 4-(2-pirrolidinilmetil)-2-piperazinona
Descripción general
Descripción
4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N3O. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Aplicaciones Científicas De Investigación
4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride typically involves the reaction of pyrrolidine with piperazinone under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, crystallization, and drying to obtain the dihydrochloride salt in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Mecanismo De Acción
The mechanism of action of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride include:
- Pyrrolidine derivatives
- Piperazinone derivatives
- Other heterocyclic compounds with similar structures
Uniqueness
What sets 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride apart from similar compounds is its unique combination of the pyrrolidine and piperazinone moieties. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Propiedades
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)6-8-2-1-3-10-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMVKHCRCQEPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCNC(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)



![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)

![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)




![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
